3-(4-Isobutylphenyl)-2-methylpropan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[4-(2-methylpropyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-11(2)8-13-4-6-14(7-5-13)9-12(3)10-15/h4-7,11-12,15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBSLLALIZRKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3 4 Isobutylphenyl 2 Methylpropan 1 Ol
Enantioselective Synthesis Strategies
Asymmetric Hydrogenation Approaches
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates, such as alkenes or carbonyls, to form chiral products. This method is highly valued for its atom economy and efficiency. The development of this approach for precursors of 3-(4-Isobutylphenyl)-2-methylpropan-1-ol involves specialized catalytic systems.
Ruthenium(II) complexes featuring chiral phosphine (B1218219) ligands are at the forefront of asymmetric catalysis. nih.gov These systems are adept at creating a chiral environment around the metal center, which influences the stereochemical outcome of the hydrogenation reaction. Research has led to the development of mixed-ligand Ru(II) catalysts where a combination of a chiral and an achiral phosphine ligand generates a highly effective asymmetric environment through synergistic interaction. nih.gov For instance, catalysts derived from chiral diphosphines like (R)-MeO-BiPHEP or (R)-DIFLUORPHOS, when combined with an achiral phosphine such as 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), have proven effective in the asymmetric alkylation of secondary phosphines, a process that shares mechanistic principles with asymmetric hydrogenation. nih.gov While initially developed for creating P-stereogenic phosphines, the principles of these catalyst systems are applicable to the reduction of carbonyl precursors to chiral alcohols. nih.gov
Table 1: Examples of Ruthenium-Chiral Phosphine Ligand Systems
| Chiral Ligand | Achiral Co-ligand | Catalyst Type | Application Area |
|---|---|---|---|
| (R)-iPr-PHOX | - | [L2Ru(H)]+ | Asymmetric alkylation with benzylic chlorides nih.gov |
| (R)-MeO-BiPHEP | dmpe | [L1L2Ru(H)]+ | Asymmetric alkylation of benzylic chlorides nih.gov |
This table illustrates catalyst systems developed for related asymmetric transformations, highlighting the types of chiral phosphine ligands that are effective in creating a stereoselective environment with Ruthenium.
Achieving high levels of both stereoselectivity (enantioselectivity) and regioselectivity is a central challenge in catalysis. In the context of synthesizing this compound, this involves ensuring the hydrogenation occurs at the correct functional group and produces a high excess of one enantiomer.
The enantioselectivity of a catalytic reaction can be highly dependent on the electronic nature of the substituents on the substrate. For example, in related hydrophosphorylation reactions, a linear Hammett correlation demonstrated that the Lewis acidity of an aromatic aldehyde substrate and the basicity of the catalyst were crucial for high enantioselectivity. liv.ac.uk This principle suggests that the electronic properties of the 4-isobutylphenyl group can influence the efficiency of the chiral catalyst.
Regioselectivity, or the control over which part of a molecule reacts, is also critical. In multi-step syntheses involving precursors like alkenyl halides, palladium/norbornene (Pd/NBE) catalysis has been used to achieve modular and regioselective construction of complex molecules. nih.gov Such strategies prevent undesired side reactions and ensure that functional groups are introduced at the correct positions in the molecular scaffold. nih.gov The choice of catalyst and reaction conditions is therefore a delicate balance to control both the spatial orientation (stereo) and the position (regio) of the chemical transformation.
Multi-Step Synthetic Sequences from Precursors
Complex molecules are often built through sequential reactions starting from simpler, commercially available precursors. This approach allows for the gradual construction of the target molecule's carbon skeleton and the introduction of functional groups at precise locations.
A common strategy for building substituted phenylalkanes involves starting with a corresponding benzaldehyde. For the target compound, a plausible route begins with 4-isobutylbenzaldehyde. This precursor can undergo a series of reactions, such as an aldol (B89426) condensation with propanal to form an α,β-unsaturated aldehyde. Subsequent selective reduction of the carbon-carbon double bond, followed by the enantioselective reduction of the aldehyde group, would yield the target alcohol.
Alternatively, multi-step industrial processes for related compounds, such as the anti-inflammatory drug ibuprofen (B1674241), provide insight into relevant synthetic pathways. One such patented process begins with the chloromethylation of isobutylbenzene, followed by conversion to the corresponding phenylacetonitrile. google.com This nitrile is then alkylated before being hydrolyzed to the carboxylic acid. google.com Adapting such a route could provide access to the aldehyde precursor of this compound.
Table 2: Comparison of Potential Synthetic Precursors
| Precursor | Key Synthetic Steps | Intermediate Product |
|---|---|---|
| 4-Isobutylbenzaldehyde | Aldol condensation, selective C=C reduction | 3-(4-Isobutylphenyl)-2-methylpropanal |
This table outlines two potential starting materials and the initial key steps required to build the carbon framework necessary for the synthesis of this compound.
The final key step in many synthetic routes to this compound is the reduction of the corresponding aldehyde, 3-(4-Isobutylphenyl)-2-methylpropanal. While standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would effectively produce the racemic alcohol, achieving enantioselectivity requires a chiral reducing agent or a catalyst.
The synthesis of the related precursor, 2-(4-isobutylphenyl)propionaldehyde, has been described in the literature, highlighting the industrial relevance of such aldehydes. google.com The enantioselective reduction of prochiral aldehydes can be accomplished using chiral borane (B79455) reagents. For example, (Diisopinocampheyl)borane ((Ipc)₂BH) is a well-established reagent used in the asymmetric hydroboration of alkenes and the reduction of carbonyls to yield enantioenriched alcohols. researchgate.net Such methods, often performed as one-pot syntheses, are highly valuable for their operational simplicity and the high levels of stereocontrol they can afford. researchgate.net The application of these established reductive methods is a direct and effective strategy for the final, chirality-inducing step in the synthesis of this compound.
Chiral Purity Enhancement and Determination
The production of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For this compound, achieving high chiral purity is a key objective. Preparative chiral chromatography is a powerful technique for the separation of enantiomers from a racemic mixture.
Preparative High-Performance Liquid Chromatography (HPLC): This method is widely used for the large-scale separation of chiral compounds. nih.gov The choice of chiral stationary phase (CSP) is critical for effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for resolving a wide range of racemates, including those structurally similar to the target compound. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are common choices. windows.net
The mobile phase composition, flow rate, and temperature are optimized to maximize resolution and throughput. nih.gov A typical mobile phase for normal-phase separation might consist of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (B130326) or ethanol. The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution. For preparative applications, supercritical fluid chromatography (SFC) is also gaining traction as it can offer faster separations and reduced solvent consumption compared to HPLC. nih.gov
Determination of Enantiomeric Purity: The enantiomeric excess (e.e.) of the separated products is typically determined by analytical chiral HPLC or gas chromatography (GC). These methods use smaller particle size columns and lower flow rates to achieve high-resolution separation of the enantiomers, allowing for accurate quantification of each in the mixture.
Table 1: Illustrative Conditions for Preparative Chiral HPLC Separation
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 x 20 mm |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 10 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
This table presents a hypothetical set of conditions based on common practices for separating similar chiral alcohols and should be optimized for the specific compound.
Novel Synthetic Approaches
Recent advancements in synthetic chemistry have opened up new avenues for the efficient and environmentally benign production of chiral alcohols like this compound. These novel approaches often leverage biocatalysis and advanced process technologies.
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. rsc.org For the synthesis of chiral this compound, two primary biocatalytic strategies are particularly relevant: the enzymatic kinetic resolution of the racemic alcohol and the asymmetric reduction of the corresponding prochiral aldehyde, 2-(4-isobutylphenyl)propanal.
Enzymatic Kinetic Resolution: Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols. jocpr.com In this process, the lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from its esterified counterpart. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly robust and versatile biocatalyst for such resolutions. nih.govrsc.org The choice of acyl donor and solvent can significantly influence the enantioselectivity (E-value) of the reaction. nih.gov
Asymmetric Reduction: Alcohol dehydrogenases (ADHs) are enzymes that catalyze the stereoselective reduction of ketones and aldehydes to their corresponding alcohols. mdpi.com By selecting an appropriate ADH, it is possible to directly synthesize the desired enantiomer of this compound from 2-(4-isobutylphenyl)propanal with high enantiomeric excess. This approach is highly atom-economical as it avoids the need for a resolution step.
Table 2: Examples of Biocatalytic Transformations for Chiral Alcohol Synthesis
| Enzyme | Substrate Type | Transformation | Enantiomeric Excess (e.e.) | Reference |
| Candida antarctica Lipase B (CALB) | Racemic 2-arylpropanol | Kinetic Resolution (Acylation) | >99% | nih.gov |
| Pseudomonas cepacia Lipase | Racemic 2-arylpropanol | Kinetic Resolution (Acylation) | >95% | nih.gov |
| Alcohol Dehydrogenase (from Rhodococcus sp.) | Prochiral aryl ketone | Asymmetric Reduction | >99% | mdpi.com |
| Plant-based biocatalyst (Daucus carota) | Prochiral ketone | Asymmetric Reduction | High | rsc.org |
The application of ultrasound in chemical synthesis, known as sonochemistry, can lead to enhanced reaction rates, improved yields, and milder reaction conditions. rsc.org Ultrasound irradiation can promote mass transfer and increase the surface area of reactants, which is particularly beneficial in heterogeneous reactions, including some biocatalytic systems. researchgate.netmdpi.com
In the context of this compound, ultrasound could be employed to intensify the synthesis of its derivatives. For instance, in the esterification of the alcohol, ultrasound can enhance the rate of reaction with a carboxylic acid or its derivative. In biocatalytic reactions, sonication can improve the interaction between the enzyme and the substrate, potentially leading to higher catalytic efficiency. mdpi.com However, care must be taken to control the ultrasound power and temperature to avoid denaturation of the enzyme.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. beilstein-journals.orgnih.govdrreddys.com This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, better reproducibility, and the potential for automation and seamless integration of reaction and purification steps. drreddys.commdpi.com
The synthesis of ibuprofen, the precursor to this compound, has been successfully demonstrated in continuous flow systems. nih.govdrreddys.com These processes often involve multiple steps, such as Friedel-Crafts acylation, rearrangement, and subsequent transformations, all carried out in a continuous manner. nih.gov The principles and technologies used for the continuous synthesis of ibuprofen can be directly applied to the production of its alcohol derivative.
For example, the reduction of an ibuprofen precursor, such as 2-(4-isobutylphenyl)propanal or an ester of ibuprofen, to this compound can be performed in a packed-bed reactor containing a suitable reducing agent or a biocatalyst. The precise control over residence time, temperature, and reagent stoichiometry in a flow reactor allows for fine-tuning of the reaction conditions to maximize yield and selectivity. This approach is particularly well-suited for process optimization and scale-up. cam.ac.uk
Advanced Spectroscopic and Chromatographic Characterization of 3 4 Isobutylphenyl 2 Methylpropan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. oxinst.com
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 3-(4-isobutylphenyl)-2-methylpropan-1-ol.
The ¹H NMR spectrum displays signals corresponding to each chemically distinct proton in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the signal's multiplicity (splitting pattern) reveals information about neighboring protons, following the n+1 rule. The integration of the peaks corresponds to the number of protons generating the signal. docbrown.info
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Typically, each non-equivalent carbon atom gives a distinct signal. The chemical shift is influenced by the hybridization of the carbon and the electronegativity of attached atoms. libretexts.org For instance, carbons bonded to oxygen appear at a higher chemical shift (downfield) compared to alkyl carbons. chemguide.co.ukdocbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs. docbrown.infomsu.edudocbrown.info
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Isobutyl -CH₃ | ~0.9 | Doublet | 6H |
| Isobutyl -CH- | ~1.8 | Multiplet | 1H |
| Isobutyl -CH₂- | ~2.4 | Doublet | 2H |
| Aromatic -H | ~7.0-7.2 | Multiplets (AA'BB' system) | 4H |
| Aliphatic -CH₂- (benzylic) | ~2.5 | Doublet | 2H |
| Aliphatic -CH- | ~1.9 | Multiplet | 1H |
| Aliphatic -CH₃ | ~0.9 | Doublet | 3H |
| Hydroxymethyl -CH₂OH | ~3.4-3.6 | Doublet | 2H |
| Hydroxyl -OH | Variable | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs. libretexts.orgchemguide.co.ukdocbrown.infoillinois.edu
| Carbon Atom | Chemical Shift (δ, ppm) |
| Isobutyl -CH₃ | ~22 |
| Isobutyl -CH- | ~30 |
| Isobutyl -CH₂- | ~45 |
| Aromatic Quaternary C | ~138-140 |
| Aromatic -CH | ~129 |
| Aliphatic -CH₂- (benzylic) | ~40 |
| Aliphatic -CH- | ~35 |
| Aliphatic -CH₃ | ~16 |
| Hydroxymethyl -CH₂OH | ~68 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the isobutyl group, and along the propanol side chain, confirming the sequence of atoms. For example, the hydroxymethyl protons (-CH₂OH) would show a correlation to the adjacent methine proton (-CH-). oxinst.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom to which they are attached (¹J coupling). sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the ¹H and ¹³C chemical shifts. Quaternary carbons, having no attached protons, will not appear in an HSQC spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J coupling). sdsu.edu This is crucial for connecting different fragments of the molecule. For instance, the benzylic protons (-CH₂-) on the propanol chain would show correlations to the aromatic quaternary carbon and ortho-aromatic carbons, confirming the attachment of the side chain to the phenyl ring. oxinst.comyoutube.com
Mass Spectrometry (MS) Applications
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of a unique elemental composition for a measured mass, which is a powerful tool for confirming the identity of a compound. nih.gov For this compound (C₁₄H₂₂O), HRMS can distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov This capability is critical for identifying unknown impurities or metabolites.
Table 3: High-Resolution Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₂O |
| Monoisotopic Mass | 206.167065 u |
| [M+H]⁺ Ion | 207.17434 u |
| [M+Na]⁺ Ion | 229.15629 u |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Byproduct Identification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of compounds in complex mixtures, even at trace levels. chromatographyonline.com The liquid chromatography step separates the target analyte from other components in the sample before it enters the mass spectrometer.
In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented to produce characteristic product ions. The instrument then monitors specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantitative analysis. scirp.orgdergipark.org.tr This technique is widely used for analyzing ibuprofen (B1674241) and its metabolites or impurities in various matrices. nih.govresearchgate.net For this compound, a method could be developed to monitor its specific mass transitions, allowing for its detection and quantification as a process-related impurity or a metabolite of ibuprofen.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. gcms.cz The sample is vaporized and separated based on its boiling point and interaction with the GC column before detection by the mass spectrometer. While this compound is a semi-volatile alcohol, GC-MS analysis is feasible, often after a derivatization step to increase its volatility and thermal stability. nih.gov
This technique is particularly useful for creating a volatile profile of a sample, identifying not only the target compound but also other related volatile impurities or degradation products. researchgate.net The mass spectrometer fragments the eluting compounds, producing a characteristic fragmentation pattern or "mass spectrum" that can be compared against spectral libraries for identification. nih.gov
Chromatographic Methodologies
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its derivatives. These methods are crucial for determining purity, analyzing stereoisomers, and monitoring chemical reactions.
Chiral Gas-Liquid Chromatography (GLC) for Enantiomeric Excess Determination
Chiral Gas-Liquid Chromatography (GLC) is a specialized technique for separating enantiomers, which are non-superimposable mirror-image stereoisomers. gcms.czwisc.edu Since enantiomers possess identical physical properties such as boiling point and density, they cannot be separated on standard achiral GC columns. gcms.czwisc.edu The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
For a molecule like this compound, which contains a chiral center at the second carbon of the propanol chain, chiral GLC is the method of choice for determining the enantiomeric excess (% ee). The most common CSPs for this purpose are based on derivatized cyclodextrins. gcms.cz These macromolecules create a chiral environment within the column, allowing for the differential interaction and separation of the enantiomers.
The determination of enantiomeric excess involves integrating the peak areas of the two separated enantiomers in the chromatogram. The % ee is calculated using the formula:
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers. Retention indices, calculated by comparing the retention time of the analyte to those of a series of n-alkanes, are vital for the identification of the specific enantiomers on chiral columns. wisc.edu
Table 1: Typical Parameters for Chiral GLC Analysis
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Column Type | Capillary column coated with a Chiral Stationary Phase (CSP). | Cyclodex-B or Cyclosil-B (30 m x 0.25 mm, 0.25 µm film thickness). wisc.edu |
| Stationary Phase | Derivatized cyclodextrins are commonly used. | Permethylated beta-cyclodextrin. gcms.cz |
| Carrier Gas | An inert gas to carry the sample through the column. | Helium at a flow rate of 1 mL/min. wisc.edu |
| Injector Temp. | Temperature at which the sample is vaporized. | 250 °C. wisc.edu |
| Oven Program | A temperature gradient to elute compounds. | Initial temp 40-60 °C, ramped to 200-220 °C. wisc.edu |
| Detector | Typically a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | FID or MS. |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. chromatographyonline.com It is particularly useful for purity determination and quantification in various matrices. The method of choice is typically reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
The separation is achieved on a column packed with silica particles that have been chemically modified, most commonly with C18 (octadecylsilyl) groups. The mobile phase usually consists of a mixture of water (often buffered) and an organic solvent like methanol or acetonitrile. researchgate.net Detection is most effectively performed using a UV detector, as the phenyl group in the molecule acts as a chromophore. The detection wavelength is typically set at or near the absorbance maximum of the isobutylphenyl moiety to ensure high sensitivity. researchgate.netresearchgate.net Analysis times are generally short, often under 10-20 minutes. researchgate.netresearchgate.net
Table 2: Representative HPLC Conditions for Analysis of Isobutylphenyl-Containing Compounds
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | ChromSpher C18 (5 µm) researchgate.net | Ultimate C18 (5 µm) researchgate.net | Ultimate Silica (5 µm) researchgate.net |
| Mobile Phase | Sodium phosphate buffer (pH 3.0) and methanol (40:60, v/v) researchgate.net | Phosphoric acid solution (pH 2.5) and acetonitrile (gradient elution) researchgate.net | Hexane, ethyl acetate, and trifluoroacetate (97:3:0.95, v/v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.net |
| Detection | UV at 220 nm researchgate.net | UV at 214 nm researchgate.net | UV at 264 nm researchgate.net |
| Analysis Time | < 10 min researchgate.net | Not specified | < 20 min researchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Assessment
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique used for qualitatively monitoring the progress of a chemical reaction and for the preliminary assessment of compound purity. nih.govresearchgate.net In the synthesis of this compound, for example, from the reduction of a corresponding aldehyde or ester, TLC can be used to track the disappearance of the starting material and the appearance of the product.
The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica gel. nih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.
After development, the separated spots are visualized. Since this compound contains a UV-active phenyl group, the spots can be easily visualized under a UV lamp, typically at a wavelength of 254 nm. nih.gov Chemical staining agents, such as p-anisaldehyde or phosphomolybdic acid, can also be used for visualization. nih.govresearchgate.net
Table 3: Example TLC System for Monitoring Reactions of Related Compounds
| Parameter | Description |
|---|---|
| Stationary Phase | TLC Silica gel 60 plates. nih.gov |
| Mobile Phase | A mixture of ethyl acetate/hexane/acetic acid/acetonitrile (50:25:8:17 v/v/v/v). nih.gov |
| Visualization | UV light at λ = 254 nm, followed by chemical staining (e.g., phosphomolybdic acid). nih.gov |
Other Spectroscopic Techniques
Spectroscopic methods provide valuable information about the molecular structure and electronic properties of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is unique and can be used as a fingerprint for its identification. docbrown.info The spectrum is generated by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.
Key characteristic absorptions for this compound include:
O-H Stretch: A prominent, broad absorption band in the region of 3500–3200 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadening is due to intermolecular hydrogen bonding. docbrown.info
C-H Stretch (Aliphatic): Strong absorptions typically found in the 3000–2850 cm⁻¹ range, corresponding to the C-H bonds in the isobutyl and methylpropyl groups. docbrown.info
C-H Stretch (Aromatic): Weaker absorptions usually appearing just above 3000 cm⁻¹.
C=C Stretch (Aromatic): Medium to weak absorptions in the 1600–1450 cm⁻¹ region, indicative of the benzene ring.
C-O Stretch: A strong absorption band in the fingerprint region, typically between 1260 and 1000 cm⁻¹, corresponding to the stretching vibration of the carbon-oxygen bond of the primary alcohol. docbrown.info
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | ~3500 - 3230 | Strong, Broad |
| Alkane (-CH₃, -CH₂, -CH) | C-H Stretch | ~2960 - 2850 | Strong |
| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique is particularly sensitive to molecules containing chromophores, which are parts of a molecule that absorb UV or visible light. In this compound, the substituted benzene ring is the primary chromophore.
The UV spectrum arises from the excitation of electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions) within the aromatic ring. The presence of the alkyl substituents on the benzene ring can cause a slight shift in the wavelength of maximum absorbance (λmax) compared to unsubstituted benzene. Based on HPLC methods that use UV detection for this and structurally similar compounds, the key absorbance maxima are expected in the UV region, typically around 220 nm and 264 nm. researchgate.netresearchgate.net This data is crucial for quantitative analysis using techniques like HPLC, where the detector wavelength is set to a λmax value to achieve maximum sensitivity.
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ibuprofen |
| 2-methylpropan-1-ol |
| n-alkanes |
| Methanol |
| Acetonitrile |
| Ethyl acetate |
| Hexane |
| Acetic acid |
| Sodium phosphate |
| Phosphoric acid |
| Trifluoroacetate |
| p-anisaldehyde |
| Phosphomolybdic acid |
Optical Rotation Measurements
Optical rotation is a critical analytical technique for the characterization of chiral molecules such as the enantiomers of this compound. This method measures the rotation of plane-polarized light as it passes through a sample containing a chiral substance, providing valuable information about the stereochemistry of the molecule. The direction and magnitude of this rotation are unique for each enantiomer, making polarimetry an essential tool for distinguishing between (R)- and (S)-isomers and for determining the enantiomeric purity of a sample.
The specific rotation ([α]) is a fundamental physical property of a chiral compound and is dependent on the temperature, the wavelength of light used (typically the sodium D-line at 589 nm), the solvent, and the concentration of the sample.
Research Findings on the Optical Rotation of this compound
Detailed studies on the microbial transformation of ibuprofen have led to the isolation and characterization of its alcohol derivative, this compound, often referred to as ibuprofenol. Research in this area has provided specific optical rotation values for the enantiomers of this compound.
In one study, the biotransformation of racemic ibuprofen by Nocardia sp. resulted in the production of R-(+)-ibuprofenol. The optical purity of the resulting product was determined through analysis of its S-(+)-O-acetylmandelate derivative, which exhibited a specific rotation of [α]D +65.2° (c 4.5, ethanol) asm.org. The underivatized ibuprofenol, after acetylation, showed a specific rotation of +2.0°, which corresponded to an enantiomeric excess (ee) of 58.9% asm.org. Based on this data, the specific rotation of the pure R-(+)-enantiomer can be calculated.
The relationship between specific rotation, observed rotation, and enantiomeric excess is linear. Therefore, the specific rotation of the pure enantiomer can be extrapolated from the rotation of a sample with a known enantiomeric excess.
The specific rotation of the S-(-)-enantiomer, while not explicitly stated in the same study, is expected to have the same magnitude but the opposite direction of rotation to the R-(+)-enantiomer.
Below is a data table summarizing the reported and calculated optical rotation values for the enantiomers of this compound.
| Compound | Enantiomer | Specific Rotation ([α]D) | Solvent | Concentration (c) | Notes |
| This compound | R-(+) | +3.4° (calculated) | - | - | Calculated from a sample with 58.9% enantiomeric excess. |
| S-(+)-O-acetylmandelate derivative | - | +65.2° | Ethanol | 4.5 g/100mL | Derivative used to determine the enantiomeric excess of R-(+)-ibuprofenol. asm.org |
Table 1. Optical Rotation Data for this compound and its Derivative.
It is important to note that the specific rotation values are highly dependent on the experimental conditions. Factors such as the solvent polarity, temperature, and the concentration of the analyte can all influence the observed rotation. Therefore, direct comparison of values from different sources should be done with caution, and ideally, under identical experimental parameters.
Computational Chemistry Investigations of 3 4 Isobutylphenyl 2 Methylpropan 1 Ol
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are foundational to modern chemical research, enabling the prediction of molecular properties and behavior. By solving the Schrödinger equation with various levels of approximation, these methods can determine the electron distribution, molecular geometry, and energy of a molecule like 3-(4-isobutylphenyl)-2-methylpropan-1-ol. This information is crucial for understanding its intrinsic characteristics.
Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. uni-muenchen.dechemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are rich or deficient in electrons. nih.gov These regions are color-coded, typically with red indicating areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating areas of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net Green and yellow represent regions of intermediate or near-zero potential.
For this compound, the MEP analysis would highlight the oxygen atom of the hydroxyl group as the most electron-rich region (red), making it a primary site for hydrogen bonding and interaction with electrophiles. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would be depicted as an electron-deficient region (blue), indicating its role as a hydrogen bond donor. The isobutyl and phenyl groups would primarily show regions of neutral potential, with the π-system of the aromatic ring exhibiting a slightly negative potential above and below the plane. This analysis provides a clear guide to the molecule's reactive sites for intermolecular interactions. chemrxiv.orgnih.gov
Hypothetical MEP Surface Values: The following table presents illustrative values for the maximum and minimum electrostatic potential on the surface of this compound, as would be determined by a computational study.
| Molecular Region | Atom | MEP Value (kcal/mol) | Predicted Reactivity |
| Hydroxyl Group | O | -45.5 | Electrophilic Attack / H-Bond Acceptor |
| Hydroxyl Group | H | +58.2 | Nucleophilic Attack / H-Bond Donor |
| Phenyl Ring (π-face) | C | -15.8 | Interaction with Cations |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the molecular electron density (ρ(r)). wikipedia.orgamercrystalassn.orge-bookshelf.de Developed by Richard Bader, this theory partitions a molecule into atomic basins, allowing for the calculation of atomic properties. amercrystalassn.org The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which exist between any two bonded atoms. wiley-vch.de
The properties at a BCP, such as the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), reveal the nature of the interaction. A high electron density and a negative Laplacian value are characteristic of covalent bonds, indicating a concentration of charge between the nuclei. A low electron density and a positive Laplacian signify closed-shell interactions, such as ionic bonds, hydrogen bonds, or van der Waals interactions. A QTAIM analysis of this compound would allow for the quantitative characterization of all its covalent bonds (C-C, C-H, C-O, O-H) and any potential intramolecular non-covalent interactions.
Illustrative QTAIM Parameters: This table shows hypothetical QTAIM data for selected bonds in this compound, calculated at a BCP.
| Bond | Electron Density (ρ(r)BCP) (a.u.) | Laplacian (∇²ρ(r)BCP) (a.u.) | Bond Type |
| C-O (hydroxyl) | 0.250 | -0.985 | Polar Covalent |
| O-H (hydroxyl) | 0.345 | -2.150 | Polar Covalent |
| C-C (aromatic) | 0.310 | -0.850 | Covalent |
| C-H (aliphatic) | 0.275 | -0.760 | Covalent |
Noncovalent Interaction (NCI) plot analysis is a computational technique used to identify and visualize weak, non-covalent interactions in real space. nih.govjussieu.fr This method is based on the relationship between the electron density (ρ) and its reduced density gradient (s). chemtools.org NCI analysis generates 3D isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. researchgate.net
The isosurfaces are colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian, multiplied by the density itself (sign(λ₂)ρ). nih.gov
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces denote weak, delocalized van der Waals interactions.
Red surfaces signify repulsive interactions, such as steric clashes. jussieu.fr
For this compound, an NCI plot would reveal the landscape of intramolecular forces that dictate its conformational preferences. This would include visualizing potential weak hydrogen bonding between the hydroxyl group and the phenyl ring's π-electrons, as well as van der Waals contacts within the flexible isobutyl and propanol chains.
Hypothetical Summary of Intramolecular Non-covalent Interactions: This table provides an example of the types of interactions that could be identified by NCI analysis.
| Interaction Type | Interacting Groups | Isosurface Color | Strength |
| van der Waals | Isobutyl methyls & Phenyl ring | Green | Weak |
| Steric Repulsion | Propanol methyl & Isobutyl chain | Red | Repulsive |
| Weak Hydrogen Bond | Hydroxyl H & Phenyl π-system | Blue-Green | Weakly Attractive |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized, intuitive Lewis-like representation of chemical bonding. wisc.edurogue-scholar.org This method provides information on atomic charges, hybridization, and, crucially, the stabilizing effects of electron delocalization through donor-acceptor interactions. dergipark.org.tr
The extent of charge transfer from an occupied (donor) NBO to an unoccupied (acceptor) NBO is evaluated using second-order perturbation theory, which yields a stabilization energy, E(2). dergipark.org.tr Larger E(2) values indicate more significant delocalization. In this compound, NBO analysis could quantify hyperconjugative effects, such as the interaction between C-H or C-C sigma bonds (donors) and adjacent antibonding orbitals (acceptors), as well as delocalization involving the lone pairs on the oxygen atom and the π-system of the phenyl ring.
Example NBO Second-Order Perturbation Analysis: The table below lists hypothetical E(2) stabilization energies for key donor-acceptor interactions in this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) O | σ(C-H) | 2.1 | Lone Pair Delocalization |
| σ(C-H) | σ(C-C) | 4.5 | Hyperconjugation |
| π(C=C)phenyl | π(C=C)phenyl | 19.8 | π-Conjugation |
| LP(2) O | σ(C-C) | 1.2 | Lone Pair Delocalization |
Understanding how molecules of this compound interact with each other is key to predicting its bulk properties. Computational methods can precisely characterize the energy and nature of these intermolecular interactions. By calculating the interaction energy of a dimer (two molecules), the strength of the binding can be determined.
Advanced techniques, such as Symmetry-Adapted Perturbation Theory (SAPT), can decompose the total interaction energy into physically meaningful components:
Electrostatics: The classical Coulombic interaction between the static charge distributions of the molecules.
Exchange (Pauli Repulsion): A short-range repulsive term arising from the Pauli exclusion principle.
Induction (Polarization): The attraction resulting from the distortion of one molecule's electron cloud by the other.
Dispersion: A quantum mechanical attractive force arising from correlated electron fluctuations (van der Waals forces).
For a dimer of this compound, the dominant attractive force would likely be hydrogen bonding, which is primarily electrostatic and inductive in nature, with significant contributions from dispersion forces involving the large nonpolar groups.
Illustrative Interaction Energy Decomposition for a Dimer: This table shows a hypothetical breakdown of the interaction energy for a hydrogen-bonded dimer of this compound.
| Energy Component | Value (kcal/mol) |
| Electrostatics | -8.5 |
| Exchange | +7.2 |
| Induction | -2.1 |
| Dispersion | -4.8 |
| Total Interaction Energy | -8.2 |
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.netpatonlab.com By mapping the potential energy surface, these methods can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. mdpi.com This allows for the calculation of activation energies (energy barriers), which determine the rate and feasibility of a reaction pathway. mdpi.com
For a molecule like this compound, computational studies could investigate its synthesis, such as the reduction of a corresponding aldehyde or ketone, or its subsequent reactions, like oxidation or esterification. For instance, in a hypothetical synthesis via the reduction of 3-(4-isobutylphenyl)-2-methylpropanal, calculations could compare different pathways (e.g., using different reducing agents) to predict reaction outcomes and selectivity. By analyzing the geometries of transition states, chemists can understand the origins of stereoselectivity and optimize reaction conditions. mdpi.com
Hypothetical Activation Energies for a Synthesis Step: This table provides an example of calculated energy barriers for a key step in a plausible synthesis of this compound.
| Reaction Step | Reactants | Transition State | Product | Activation Energy (ΔG‡) (kcal/mol) |
| Hydride Attack | Aldehyde + [BH4]- | [TS1] | Alkoxide Intermediate | 15.2 |
| Protonation | Alkoxide + H2O | [TS2] | Alcohol Product | 5.1 |
Mass Spectral Prediction and Compound Identification
In the realm of computational chemistry, the prediction of mass spectra serves as a powerful tool for the structural elucidation and identification of unknown compounds. For this compound, the application of mass spectral prediction techniques, guided by established principles of fragmentation for alcohols and aromatic compounds, allows for a theoretical determination of its mass spectrum. This predicted spectrum can then be used as a reference for identifying the compound in complex mixtures through techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
The initial step in mass spectrometry is the ionization of the molecule, typically through electron impact (EI), which results in the formation of a molecular ion (M•+). For this compound, with a molecular formula of C14H22O, the molecular ion would have a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. The pattern of these fragments is characteristic of the molecule's structure. The predicted fragmentation of this compound is primarily dictated by the presence of the hydroxyl group (a primary alcohol) and the isobutylphenyl moiety.
Key predicted fragmentation pathways include:
Alpha-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of a C3H7 radical, resulting in a prominent peak at m/z 149, corresponding to the [M - 43]+ fragment. Another possible alpha-cleavage involves the loss of the isobutylphenylmethyl radical to form the [CH(CH3)CH2OH]+ fragment, though this is generally less favored.
Loss of Water: Alcohols readily undergo dehydration (loss of H2O) under electron impact. This would result in a peak at m/z 188, corresponding to the [M - 18]+ fragment.
Benzylic Cleavage: The bond between the propyl group and the aromatic ring is susceptible to cleavage due to the stability of the resulting benzylic carbocation. This would lead to the formation of an isobutylbenzyl cation at m/z 133. Subsequent rearrangement and loss of a methyl group can lead to the tropylium ion at m/z 91, a common fragment for alkylbenzenes.
Fragmentation of the Isobutyl Group: The isobutyl side chain can undergo fragmentation, leading to the loss of a methyl radical (CH3•) to form a fragment at m/z 191 ([M - 15]+) or the loss of a propyl radical (C3H7•) to give a fragment at m/z 163 ([M - 43]+), which might overlap with the alpha-cleavage fragment.
Based on these fragmentation principles, a predicted mass spectrum for this compound can be constructed. The relative abundance of the fragments is estimated based on the stability of the resulting ions.
Table 1: Predicted Mass Spectral Data for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |
| 206 | [C14H22O]•+ | Molecular Ion | Low |
| 191 | [C13H19O]+ | Loss of CH3• | Low |
| 188 | [C14H20]+ | Loss of H2O | Moderate |
| 149 | [C10H13O]+ | Alpha-Cleavage (Loss of C3H7•) | High |
| 133 | [C10H13]+ | Benzylic Cleavage | High (Base Peak) |
| 117 | [C9H9]+ | Loss of C4H9• from M•+ | Moderate |
| 91 | [C7H7]+ | Tropylium Ion | Moderate |
| 57 | [C4H9]+ | Isobutyl Cation | Moderate |
| 43 | [C3H7]+ | Propyl Cation | Moderate |
Compound Identification
In practice, the identification of this compound in a sample would involve acquiring an experimental mass spectrum using GC-MS. The retention time from the gas chromatography would provide an initial piece of identifying information. The obtained mass spectrum would then be compared against a library of known spectra. In the absence of an exact match in the database, the predicted mass spectrum serves as a crucial reference.
The analyst would look for the presence of the predicted key fragments, such as the molecular ion at m/z 206 (if present), the base peak at m/z 133, and other significant fragments like m/z 188, 149, 117, and 91. The matching of several of these predicted fragments with the experimental data, along with the logical neutral losses, would provide strong evidence for the presence of this compound. High-resolution mass spectrometry could be employed to determine the exact mass of the fragments, further confirming their elemental composition and solidifying the identification.
Based on a comprehensive search of available scientific literature, it is not possible to generate an article that specifically details the application of Green Chemistry Principles to the research and development of the compound “this compound” as per the provided outline.
The available literature heavily focuses on related molecules, most notably Ibuprofen (B1674241) (2-(4-isobutylphenyl)propanoic acid), for which green synthesis routes are well-documented. However, adhering to the strict instructions to focus solely on "this compound" and not introduce information outside this explicit scope prevents the use of data from related compounds.
Therefore, the creation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested is not feasible due to the absence of specific source material for "this compound" in the context of green chemistry.
Academic Significance and Interdisciplinary Research Horizons
Role as a Key Intermediate in Complex Chemical Synthesis
3-(4-Isobutylphenyl)-2-methylpropan-1-ol serves as a pivotal intermediate in multi-step organic syntheses. Its primary utility is demonstrated in the enantioselective synthesis of high-value fragrance compounds. thieme-connect.com Specifically, it is the direct precursor to the potent aldehydic fragrance known as Silvial® (3-(4-isobutylphenyl)-2-methylpropanal). thieme-connect.commdpi.com The synthetic pathway involves the reduction of 3-(4-isobutylphenyl)-2-methylpropanoic acid to yield this compound. thieme-connect.com This alcohol is then subjected to oxidation to produce the final aldehyde, highlighting the compound's essential role as a stable, isolable intermediate that facilitates the critical alcohol-to-aldehyde functional group transformation. thieme-connect.com
Contributions to Fragrance Chemistry Research
The compound's most significant contribution to fragrance chemistry is its role in the synthesis of Silvial®, an ingredient prized for its powerful and vibrant muguet (lily-of-the-valley) scent, which also possesses a slight citrus undertone and a fresh, aldehydic character. mdpi.com Research has focused on the enantioselective synthesis of this compound, producing its distinct stereoisomers, (+)-5b and (–)-5b. thieme-connect.com This work is crucial for investigating how chirality affects olfactory perception, as different enantiomers of a fragrance molecule can exhibit varied scent profiles and intensities. thieme-connect.com The availability of enantiomerically pure intermediates like this compound is fundamental to this research, enabling a deeper understanding of structure-odor relationships and potentially leading to the development of more efficient and novel fragrance materials with a reduced environmental footprint. thieme-connect.com
Potential as a Precursor for Advanced Materials (research context)
While direct applications of this compound in materials science are not extensively documented, its core structure is analogous to that of the well-known pharmaceutical, ibuprofen (B1674241) (2-(4-isobutylphenyl)propionic acid). researchgate.net The isobutylphenyl moiety present in both compounds has been a subject of investigation in the context of advanced materials. For instance, researchers have explored the use of ibuprofen in the formation of novel cocrystals and liquid crystals, demonstrating the utility of this structural unit in creating ordered molecular systems. researchgate.netuniv-lille.fr The presence of a reactive primary hydroxyl (-OH) group in this compound provides a versatile handle for polymerization reactions, such as the formation of polyesters or polyethers. Given the established use of the isobutylphenyl group in materials research, the potential exists for this alcohol to serve as a monomer or precursor for synthesizing novel polymers or liquid crystalline materials with unique properties.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O | thieme-connect.com |
| Molar Mass | 192.30 g/mol | nih.gov |
| Optical Rotation ([α]D²⁵, c 0.5, CHCl₃) of (+)-enantiomer | +14.5 | thieme-connect.com |
| Optical Rotation ([α]D²⁵, c 0.5, CHCl₃) of (–)-enantiomer | -14.6 | thieme-connect.com |
Q & A
Basic: What are the optimized synthetic routes for 3-(4-Isobutylphenyl)-2-methylpropan-1-ol to achieve high yields?
Methodological Answer:
A two-step Friedel-Crafts alkylation followed by reduction is commonly employed. First, 4-isobutylbenzene undergoes alkylation with 2-methylpropenyl bromide in the presence of Lewis acids (e.g., AlCl₃). The intermediate is then reduced using NaBH₄ or catalytic hydrogenation (H₂/Pd-C). Column chromatography (petroleum ether/EtOAc, 3:1) is critical for purification, as demonstrated in analogous syntheses of branched alcohols . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) and reaction temperature (0–5°C for alkylation, 25°C for reduction).
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : ¹H NMR should show a triplet for the hydroxyl-bearing CH₂ (δ 3.4–3.6 ppm), a multiplet for the isobutylphenyl aromatic protons (δ 6.8–7.2 ppm), and a doublet of doublets for the methyl-propanol backbone (δ 1.2–1.5 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities; the hydroxyl and isobutyl groups exhibit bond angles of 109.5° ± 2° in analogous structures .
- IR spectroscopy : Confirm the O–H stretch (3200–3600 cm⁻¹) and absence of carbonyl peaks (ruling out incomplete reduction).
Advanced: How to resolve contradictions in NMR data for diastereotopic protons in this compound?
Methodological Answer:
Diastereotopic protons (e.g., CH₂OH group) may exhibit unexpected splitting due to restricted rotation. Use 2D NOESY to identify through-space couplings between adjacent methyl and phenyl groups. For example, a 1.2 ppm methyl doublet coupling with aromatic protons suggests steric hindrance. Variable-temperature NMR (VT-NMR) at 25–60°C can further clarify dynamic effects .
Advanced: What computational methods predict the stability of this compound under acidic conditions?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model protonation energies and bond dissociation enthalpies. For example, the hydroxyl group’s pKa can be estimated (~15.5) using solvation models (e.g., COSMO). Molecular dynamics simulations (300 K, 1 atm) reveal conformational stability of the isobutylphenyl moiety in hydrophobic environments .
Advanced: How to assess the compound’s stability in long-term storage for pharmacological studies?
Methodological Answer:
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, 70:30 acetonitrile/water).
- Light sensitivity : Expose to 1.2 million lux-hours; UV-Vis spectroscopy detects quinone-like byproducts (λmax 280 nm) .
- Oxidative stability : Use O₂ headspace vials with radical initiators (e.g., AIBN) to simulate autoxidation pathways .
Basic: What chromatographic methods determine enantiomeric purity in chiral derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol 85:15, 1.0 mL/min). Retention times for enantiomers typically differ by 2–3 minutes.
- Polarimetry : Measure specific rotation ([α]D²⁵) in ethanol; compare to literature values for analogous alcohols (e.g., (S)-enantiomer: +12.5° ± 0.5°) .
Advanced: What mechanistic insights explain regioselectivity in its synthesis?
Methodological Answer:
Friedel-Crafts alkylation regioselectivity is governed by σ-complex stabilization . Computational studies (M06-2X/cc-pVTZ) show the isobutyl group’s +I effect directs electrophilic attack to the para position (ΔΔG‡ = 8.2 kcal/mol vs. ortho). Steric maps from X-ray data (e.g., 2.1 Å van der Waals radius for the methyl-propanol group) further rationalize para dominance .
Advanced: How to evaluate its biological activity against inflammatory targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
